molecular formula C9H8ClN3S2 B1461319 5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 1157571-03-3

5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No. B1461319
CAS RN: 1157571-03-3
M. Wt: 257.8 g/mol
InChI Key: YXNTWMSMGBLJEI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a thiadiazole ring and a tetrahydrothienopyridine ring . These types of compounds are often used in pharmaceuticals and materials science due to their unique chemical properties .


Molecular Structure Analysis

The molecular structure likely includes a thiadiazole ring, which is a five-membered ring with three carbon atoms, two nitrogen atoms, and a sulfur atom . It also appears to contain a tetrahydrothienopyridine ring, which is a fused ring system containing a pyridine (six-membered ring with five carbon atoms and one nitrogen atom) and a thiophene (five-membered ring with four carbon atoms and one sulfur atom) ring .

Scientific Research Applications

Antifungal Applications

The compound has shown potential in the field of antifungal medication. It was synthesized and evaluated for its in vitro antifungal activity, showing potent effects against Candida albicans, a common fungal pathogen. The docking studies also revealed a favorable binding mode in the active site of the fungal enzyme P450 cytochrome lanosterol 14 α-demethylase. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions indicated that these compounds possess drug-like properties, suggesting their potential for further development as antifungal agents (Sangshetti et al., 2014).

Applications in Heterocyclic Synthesis

The chemistry of various 5H-1,2,3-dithiazoles, which are closely related to the compound , has been extensively studied. Research in this area has focused on assisted ring opening and ring closure reactions, leading to the development of new heterocyclic compounds. These compounds have been shown to have potential applications in creating novel chemical entities with interesting antimicrobial profiles (Christoforou et al., 2006).

Anticancer Applications

The compound has been studied for its potential applications in cancer treatment. Research indicates that various biological activities such as antimicrobial, antiarrhythmic, antiinflammatory, antihyperlipidemic, antidepressant, anticancer, antiplatelet, antidiabetic, and antituberculosis activities are associated with the compound. The research suggests that fusing other nuclei like benzene, indole, oxadiazole, and triazole rings to its nucleus can enhance its pharmacological activities beyond those of its parent nucleus (Rao et al., 2018).

Electrochemical Applications

There has been research into the use of this compound in the field of electrochromics. A study focused on designing novel donor-acceptor-type systems with thiadiazolo[3,4-c]pyridine showed that these compounds have a lower bandgap and favorable redox activity and stability, indicating potential applications in developing new electrochromic materials with fast switching times and high coloration efficiency (Ming et al., 2015).

Future Directions

The future directions for this compound would likely depend on its specific properties and potential applications. Similar compounds have been studied for use in pharmaceuticals and materials science, suggesting there could be many potential future directions for this compound .

properties

IUPAC Name

5-(4-chloro-1,2,5-thiadiazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S2/c10-8-9(12-15-11-8)13-3-1-7-6(5-13)2-4-14-7/h2,4H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNTWMSMGBLJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3=NSN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 3
Reactant of Route 3
5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 4
Reactant of Route 4
5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 5
Reactant of Route 5
5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 6
5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

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